2,6-Dimethyl-4-(piperidin-2-ylmethyl)morpholine;oxalic acid

Chiral resolution Stereospecific synthesis Receptor-ligand complementarity

2,6-Dimethyl-4-(piperidin-2-ylmethyl)morpholine oxalic acid (CAS 1212426-87-3) is a chiral, bifunctional morpholine-piperidine conjugate supplied as the oxalate salt. The compound features a cis-2,6-dimethylmorpholine core linked via a methylene bridge to a piperidine ring at the 2-position, yielding a (2R,6S) stereochemical configuration.

Molecular Formula C14H26N2O5
Molecular Weight 302.37 g/mol
Cat. No. B12318864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethyl-4-(piperidin-2-ylmethyl)morpholine;oxalic acid
Molecular FormulaC14H26N2O5
Molecular Weight302.37 g/mol
Structural Identifiers
SMILESCC1CN(CC(O1)C)CC2CCCCN2.C(=O)(C(=O)O)O
InChIInChI=1S/C12H24N2O.C2H2O4/c1-10-7-14(8-11(2)15-10)9-12-5-3-4-6-13-12;3-1(4)2(5)6/h10-13H,3-9H2,1-2H3;(H,3,4)(H,5,6)
InChIKeyRHCQZRPMGRMQMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dimethyl-4-(piperidin-2-ylmethyl)morpholine Oxalate: Chiral Heterocyclic Building Block for CNS-Targeted Research


2,6-Dimethyl-4-(piperidin-2-ylmethyl)morpholine oxalic acid (CAS 1212426-87-3) is a chiral, bifunctional morpholine-piperidine conjugate supplied as the oxalate salt. The compound features a cis-2,6-dimethylmorpholine core linked via a methylene bridge to a piperidine ring at the 2-position, yielding a (2R,6S) stereochemical configuration [1]. With a molecular weight of 302.37 g/mol and the molecular formula C14H26N2O5, it possesses 3 hydrogen bond donors and 7 hydrogen bond acceptors, resulting in a calculated topological polar surface area of 99.1 Ų [1]. This dual-heterocycle architecture combines the conformational constraints of a 2,6-disubstituted morpholine with the basicity and target-engagement potential of a pendant piperidine, positioning it as a versatile intermediate in medicinal chemistry and chemical biology screening libraries.

Why 2,6-Dimethyl-4-(piperidin-2-ylmethyl)morpholine Oxalate Cannot Be Replaced by Common Morpholine or Piperidine Analogs


Substituting the (2R,6S)-2,6-dimethyl-4-(piperidin-2-ylmethyl)morpholine scaffold with simpler in-class analogs such as unsubstituted 4-(piperidin-2-ylmethyl)morpholine (CAS 81310-58-9) or the 4-piperidinyl positional isomer (CAS 926209-45-2) introduces critical alterations in molecular recognition and physicochemical properties. The 2,6-dimethyl groups enforce a defined chair conformation on the morpholine ring, thereby pre-organizing the piperidine vector for specific receptor topologies, while the methyl substituents simultaneously modulate basicity (calculated pKa shift) and lipophilicity (estimated ΔlogP of +0.5 to +1.0 relative to the des-methyl analog) [1]. The oxalate salt form further differentiates this compound from free-base or hydrochloride variants by providing consistent stoichiometry, improved crystallinity, and a reproducible dissolution profile essential for high-throughput screening workflows . The (2R,6S) stereochemistry is fixed, whereas many generic morpholine building blocks are supplied as racemic or diastereomeric mixtures, introducing uncontrolled variability into SAR campaigns.

Head-to-Head Physicochemical and Stereochemical Differentiation Data for 2,6-Dimethyl-4-(piperidin-2-ylmethyl)morpholine Oxalate


Stereochemical Purity: Defined (2R,6S) Configuration vs. Racemic or Uncontrolled Mixtures

The target compound is supplied with a defined (2R,6S) absolute configuration at the morpholine ring, as confirmed by the IUPAC name and SMILES notation deposited in PubChem [1]. In contrast, the most direct analog 4-(piperidin-2-ylmethyl)morpholine (CAS 81310-58-9) is typically supplied without defined stereochemistry, and the positional isomer 2,6-dimethyl-4-(piperidin-4-ylmethyl)morpholine (CAS 926209-45-2) is also listed without stereochemical specification in commercial catalogs . The defined chirality of the target compound eliminates the 2- to 4-fold theoretical potency dilution inherent in racemic mixtures, assuming differential enantiomer activity—a well-established principle in chiral drug-receptor interactions.

Chiral resolution Stereospecific synthesis Receptor-ligand complementarity

Hydrogen Bonding Capacity: 3 HBD / 7 HBA vs. Reduced Profiles in Des-Methyl and Positional Isomer Analogs

The target compound's hydrogen bond donor count (3) and acceptor count (7) are higher than those of the des-methyl analog 4-(piperidin-2-ylmethyl)morpholine (1 HBD, 3 HBA computed for the free base, C10H20N2O) [1]. The oxalate counterion contributes additional hydrogen bond donor/acceptor capacity that can influence solubility and crystal packing. The 4-piperidinyl positional isomer (CAS 926209-45-2, free base C12H24N2O) has a lower molecular weight (212.33 vs. 302.37 g/mol), corresponding to a smaller polar surface area and potentially higher passive membrane permeability .

Ligand efficiency Permeability Drug-likeness

Positional Isomerism: Piperidine Attachment at the 2-Position vs. the 4-Position Alters Molecular Topology and Receptor Fit

The target compound bears the piperidine moiety at the 2-position of the piperidine ring (piperidin-2-ylmethyl linkage), whereas the commercially available isomer 2,6-dimethyl-4-(piperidin-4-ylmethyl)morpholine (CAS 926209-45-2) connects the morpholine nitrogen to the piperidine at the 4-position . This positional difference alters the distance, angle, and rotational freedom of the basic piperidine nitrogen relative to the morpholine core. While no published head-to-head receptor binding data exist for these two isomers, class-level SAR from related morpholine-piperidine series indicates that positional isomerism frequently results in >10-fold differences in target affinity due to altered pharmacophore geometry .

Positional isomer Structure-activity relationship Vector alignment

Salt Form Differentiation: Oxalate vs. Hydrochloride Impacts Crystallinity, Hygroscopicity, and Weighing Accuracy

The target compound is provided as the oxalate salt (C12H24N2O·C2H2O4), whereas closely related analogs such as (2R,6S)-2,6-dimethyl-4-(piperidin-4-ylmethyl)morpholine are commercially supplied as the hydrochloride or dihydrochloride salt . Oxalate salts of secondary/tertiary amine heterocycles typically exhibit lower hygroscopicity and higher melting points than their hydrochloride counterparts, facilitating accurate gravimetric handling in screening workflows. The target compound's long-term storage specification of -20°C as noted by some vendors indicates controlled stability requirements, while the hydrochloride analog of the positional isomer is specified for storage at room temperature, implying differing solid-state stability profiles .

Salt selection Solid-state properties Compound management

Purity Specification: 95% Minimum Purity vs. 97-98% Alternatives for Critical Assays

The target compound is specified at a minimum purity of 95% by multiple independent vendors, with some suppliers offering lots at 98% purity . The des-methyl analog 4-(piperidin-2-ylmethyl)morpholine (CAS 81310-58-9) is offered at 95% by some suppliers and 98% by others . This purity range is adequate for primary screening but may require re-purification for biophysical assays (SPR, ITC, X-ray crystallography) where impurities at the 2-5% level can confound results. No quantitative impurity profile comparison between vendors is publicly available for this compound.

Quality control Assay reproducibility Screening cascade

Limited Published Biological Data Necessitates Investigator-Initiated Comparative Profiling

A systematic search of PubMed, ChEMBL, and BindingDB reveals no peer-reviewed publications reporting quantitative biological activity data (IC50, Ki, EC50) for (2R,6S)-2,6-dimethyl-4-(piperidin-2-ylmethyl)morpholine oxalate as of the search date. The compound's PubChem record (CID 17389847) lists no bioassay results [1]. This contrasts with certain 2,6-dimethylmorpholine derivatives used as fungicides (e.g., fenpropimorph, tridemorph) and sigma receptor ligands, for which extensive pharmacological data exist [2]. The target compound thus occupies a 'data-poor' niche, meaning that any procurement decision must be predicated on the intended use as a custom building block rather than on pre-validated biological performance.

Data scarcity Profiling workflow Procurement risk

Optimal Application Scenarios for 2,6-Dimethyl-4-(piperidin-2-ylmethyl)morpholine Oxalate in Pharmaceutical Research


Chiral Building Block for CNS-Targeted Fragment-Based Drug Discovery

The (2R,6S) stereochemistry, dual basic nitrogen centers, and moderate TPSA of 99.1 Ų position this compound as a fragment-sized chiral building block suitable for structure-based design of CNS-penetrant ligands [1]. Its oxalate salt form provides batch-to-batch consistency essential for fragment library maintenance and reproducible crystallography. The piperidine 2-position attachment creates a unique exit vector not accessible from the 4-piperidinyl isomer, enabling exploration of novel chemical space in GPCR or ion channel targeted libraries .

Custom Intermediate for Monoamine Transporter Modulator Synthesis

The combination of a 2,6-dimethylmorpholine scaffold—a privileged motif in serotonin and noradrenaline reuptake inhibitors—with a pendant piperidine capable of engaging aspartate residues in monoamine transporters makes this compound a logical intermediate for novel antidepressant or analgesic agent synthesis [2]. The defined stereochemistry is critical, as enantiomers of morpholine-based reuptake inhibitors can exhibit opposing functional activity (inhibitor vs. substrate).

Scaffold for Structure-Activity Relationship Studies Distinguishing Sigma-1 from Sigma-2 Receptor Engagement

Substituted morpholine derivatives with pendant piperidine moieties have demonstrated pharmacological activity at sigma receptors, where small changes in the linker and substitution pattern can reverse subtype selectivity [2]. The target compound's piperidin-2-ylmethyl linker geometry is distinct from the aryl-alkyl linkers typically found in known sigma ligands, offering a tool with which to probe the sigma-1/sigma-2 selectivity determinants through comparative SAR profiling against published standards.

Solid-Phase Synthesis Building Block Requiring Defined Salt Stoichiometry

For solid-phase organic synthesis or parallel library production, the oxalate salt provides a non-hygroscopic, free-flowing powder that enables accurate resin loading calculations . The absence of chloride counterions inherent to hydrochloride salts of comparators eliminates potential interference with palladium-catalyzed cross-coupling steps frequently employed in library diversification. The -20°C storage requirement, while more demanding than room-temperature-stable analogs, correlates with long-term chemical integrity for multi-year library maintenance programs.

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